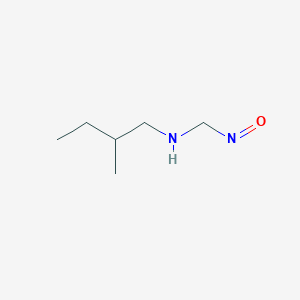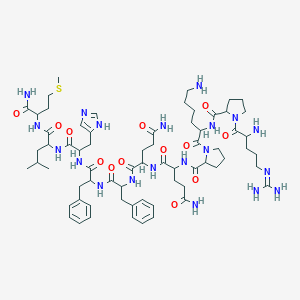
Acide 1H-indole-2,5-dicarboxylique
Vue d'ensemble
Description
1H-indole-2,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-2,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-2,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : conception et synthèse de médicaments
L'acide indole-2,5-dicarboxylique : est un échafaudage précieux en chimie médicinale. Son noyau indole est un motif courant dans de nombreux produits pharmaceutiques en raison de sa capacité à interagir avec diverses cibles biologiques. Les chercheurs ont exploré ses dérivés pour une utilisation potentielle dans le traitement de maladies telles que le cancer, le VIH et les maladies cardiovasculaires . La polyvalence du composé permet le développement de nouveaux agents thérapeutiques avec des profils d'efficacité et de sécurité améliorés.
Agriculture : Croissance et protection des plantes
En agriculture, les dérivés de l'acide indole-2,5-dicarboxylique jouent un rôle dans la régulation de la croissance des plantes et les mécanismes de défense. Ils sont structurellement liés à l'acide indole-3-acétique, une hormone végétale naturelle, et peuvent influencer le développement des racines et des pousses, ainsi que renforcer la résistance aux ravageurs et aux maladies .
Science des matériaux : Synthèse des polymères
La fonctionnalité dicarboxylique de l'acide indole-2,5-dicarboxylique en fait un candidat pour la synthèse des polymères, pouvant servir d'alternative renouvelable à l'acide téréphtalique. Il pourrait être utilisé dans la création de plastiques biodégradables, de fibres et d'autres matériaux polymères .
Sciences de l'environnement : Bioremédiation
L'acide indole-2,5-dicarboxylique : et ses dérivés peuvent contribuer aux efforts de biorémédiation environnementale. Les composés à base d'indole peuvent être impliqués dans les processus de biodégradation des polluants, aidant à la détoxification et à la restauration des environnements contaminés <svg class="icon" height="16" p-id="1735" t="1709264788668" version
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 1h-indole-2,5-dicarboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Pharmacokinetics
The compound’s physical properties such as its predicted density of 1616±006 g/cm3 and boiling point of 578.5±30.0 °C may influence its bioavailability.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of 1H-Indole-2,5-dicarboxylic Acid can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in some organic solvents such as ethanol, chloroform, and dichloromethane . This solubility can affect the compound’s bioavailability and, consequently, its efficacy. Additionally, the compound should be stored at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Indole derivatives, including 1H-indole-2,5-dicarboxylic Acid, possess various biological activities. They interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often key to their role in biochemical reactions. For example, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
1H-indole-2,5-dicarboxylic Acid can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of action of 1H-indole-2,5-dicarboxylic Acid involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, indole derivatives have been shown to bind with high affinity to multiple receptors .
Metabolic Pathways
1H-indole-2,5-dicarboxylic Acid is involved in the metabolism of tryptophan, an essential amino acid . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
1H-indole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABQYJAPOQWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401790 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117140-77-9 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1H-indole-2,5-dicarboxylic acid considered a potential linker for creating molecules that target the minor groove of DNA?
A: Molecular modeling studies have indicated that the structure of 1H-indole-2,5-dicarboxylic acid makes it a suitable candidate for linking two netropsin-like units. This linking strategy is hypothesized to create bis-netropsin analogues that can bind effectively within the minor groove of DNA. [, , ]
Q2: What modifications to the netropsin moieties were explored in conjunction with using 1H-indole-2,5-dicarboxylic acid as a linker?
A: Researchers investigated replacing the typical N-methylpyrrole building block within the netropsin units with alternative heterocyclic structures. These alternatives included N-isopentylpyrrole, 5-methylthiophene, and 5-isopropylthiazole. This approach aimed to assess the impact of these modifications on the biological activity of the resulting bis-netropsin analogues. []
Q3: What biological activity did the synthesized compounds, incorporating 1H-indole-2,5-dicarboxylic acid and modified netropsin units, exhibit?
A: Several of the synthesized compounds demonstrated notable antimicrobial activity. This activity was observed against a range of gram-positive and gram-negative bacteria, as well as against certain fungal species. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
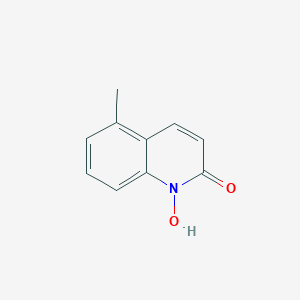
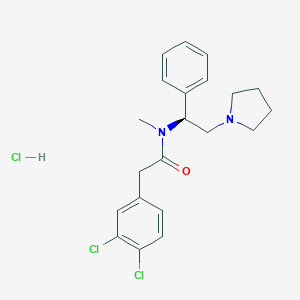
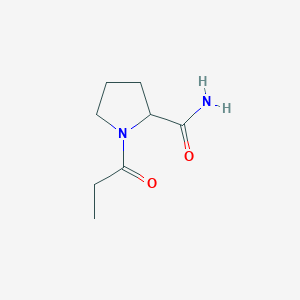
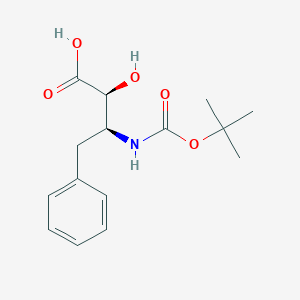

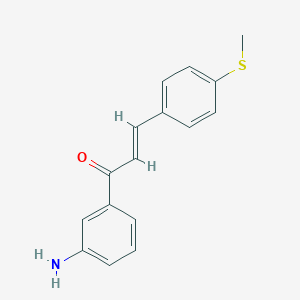
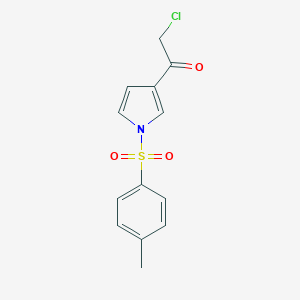
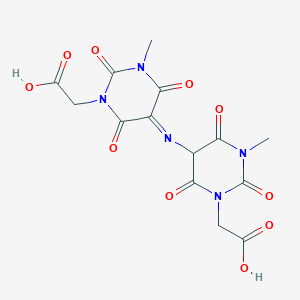

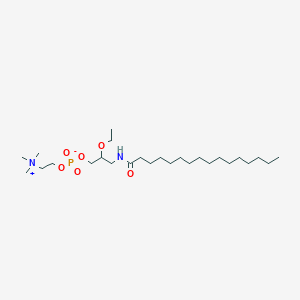
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
